molecular formula C14H8BrF2NOS B13461688 4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-3,5-difluorobenzonitrile

4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-3,5-difluorobenzonitrile

Cat. No.: B13461688
M. Wt: 356.19 g/mol
InChI Key: HSWRFVSWBOGFCS-UHFFFAOYSA-N
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Description

4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-3,5-difluorobenzonitrile is a chemical compound with the molecular formula C14H8BrF2NOS It is characterized by the presence of bromine, methoxy, sulfanyl, difluoro, and benzonitrile functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-3,5-difluorobenzonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromo-2-methoxyphenol and 3,5-difluorobenzonitrile.

    Formation of Sulfanyl Linkage: The key step involves the formation of the sulfanyl linkage between the 5-bromo-2-methoxyphenyl group and the 3,5-difluorobenzonitrile group. This is typically achieved through a nucleophilic substitution reaction.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-3,5-difluorobenzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-3,5-difluorobenzonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-3,5-difluorobenzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the bromine and difluoro groups can enhance its binding affinity and specificity. The sulfanyl group may participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-3,5-dichlorobenzonitrile
  • 4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-3,5-dimethylbenzonitrile
  • 4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-3,5-difluorobenzamide

Uniqueness

4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-3,5-difluorobenzonitrile is unique due to the presence of both bromine and difluoro groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various research applications.

Properties

Molecular Formula

C14H8BrF2NOS

Molecular Weight

356.19 g/mol

IUPAC Name

4-(5-bromo-2-methoxyphenyl)sulfanyl-3,5-difluorobenzonitrile

InChI

InChI=1S/C14H8BrF2NOS/c1-19-12-3-2-9(15)6-13(12)20-14-10(16)4-8(7-18)5-11(14)17/h2-6H,1H3

InChI Key

HSWRFVSWBOGFCS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)SC2=C(C=C(C=C2F)C#N)F

Origin of Product

United States

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